![molecular formula C21H24ClN5O3S B10775633 3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid](/img/structure/B10775633.png)
3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 43 [PMID: 26751273] is an orally active tetrahydropyrazolopyridine sphingosine 1-phosphate receptor 3-sparing sphingosine 1-phosphate receptor 1 agonist . This synthetic organic compound has shown significant potential in pharmacological applications, particularly in the modulation of immune responses.
Vorbereitungsmethoden
The synthesis of compound 43 involves multiple steps, starting with the preparation of the core tetrahydropyrazolopyridine structure. The reaction conditions typically include the use of specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound .
Analyse Chemischer Reaktionen
Compound 43 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Compound 43 has been extensively studied for its applications in scientific research. In chemistry, it is used as a tool to study sphingosine 1-phosphate receptor signaling pathways. In biology, it helps in understanding immune cell trafficking and regulation. In medicine, compound 43 has potential therapeutic applications in treating autoimmune diseases such as multiple sclerosis . Additionally, it has industrial applications in drug discovery and development .
Wirkmechanismus
The mechanism of action of compound 43 involves its selective agonism of sphingosine 1-phosphate receptor 1 while sparing sphingosine 1-phosphate receptor 3. This selective activation leads to the internalization and degradation of sphingosine 1-phosphate receptor 1, resulting in the suppression of immune cell autoreactivity in target tissues . The molecular targets and pathways involved include the modulation of immune cell trafficking and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Compound 43 is unique in its selective agonism of sphingosine 1-phosphate receptor 1 while sparing sphingosine 1-phosphate receptor 3. Similar compounds include fingolimod, siponimod, ponesimod, and ozanimod, which are also sphingosine 1-phosphate receptor modulators. compound 43’s selectivity makes it a promising candidate for therapeutic applications with potentially fewer side effects .
Eigenschaften
Molekularformel |
C21H24ClN5O3S |
|---|---|
Molekulargewicht |
462.0 g/mol |
IUPAC-Name |
3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid |
InChI |
InChI=1S/C21H24ClN5O3S/c1-12(2)30-18-5-4-14(10-16(18)22)20-23-24-21(31-20)27-13(3)15-11-26(9-7-19(28)29)8-6-17(15)25-27/h4-5,10,12H,6-9,11H2,1-3H3,(H,28,29) |
InChI-Schlüssel |
BGAJNPLDJJBRHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CN(CCC2=NN1C3=NN=C(S3)C4=CC(=C(C=C4)OC(C)C)Cl)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,8S,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775560.png)
![methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775572.png)
![(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775575.png)
![(1R,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775580.png)
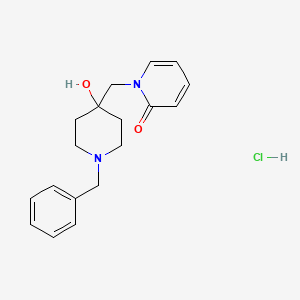
![[4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride](/img/structure/B10775588.png)
![N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]thiophene-2-sulfonamide](/img/structure/B10775602.png)
![(2S,4R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,15S,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775612.png)
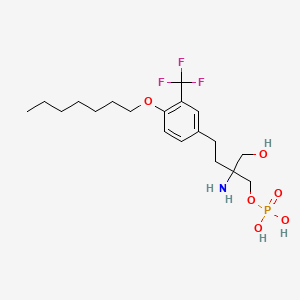

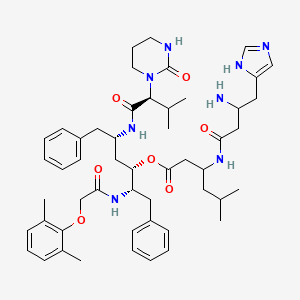
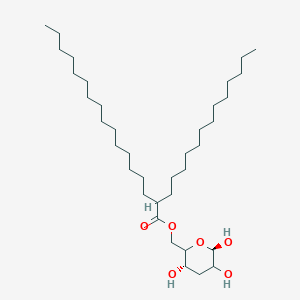
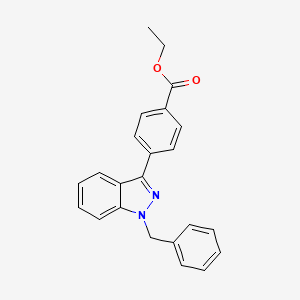
![N-(2-Isopropoxy-3-(4-Methylpiperazine-1-Carbonyl)phenyl)-4-Oxo-3,4-Dihydrothieno[3,2-D]pyrimidine-7-Carboxamide](/img/structure/B10775639.png)